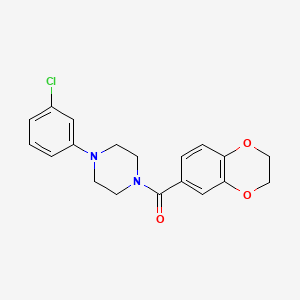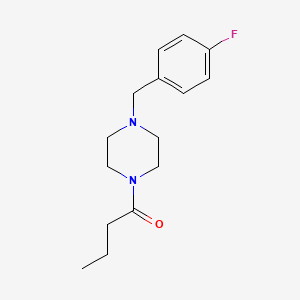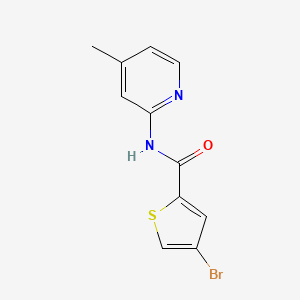
4-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenecarboxamide
説明
4-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that belongs to the class of carboxamide derivatives. It is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is a G protein-coupled receptor that plays a crucial role in regulating synaptic plasticity, learning, and memory. Therefore, BPTC is a valuable tool for studying the physiological and pathological functions of mGluR5 in the central nervous system.
作用機序
4-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenecarboxamide acts as a competitive antagonist of mGluR5, which means that it binds to the receptor and prevents the activation of downstream signaling pathways. The binding of this compound to mGluR5 leads to a decrease in intracellular calcium levels and a reduction in the release of neurotransmitters such as glutamate and dopamine. This mechanism of action is responsible for the physiological and behavioral effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various experimental models. For example, this compound has been shown to reduce the expression of immediate early genes such as c-fos and Arc in the striatum and prefrontal cortex, which are associated with synaptic plasticity and learning and memory processes. This compound has also been shown to reduce the locomotor activity and the reinforcing effects of drugs of abuse such as cocaine and alcohol.
実験室実験の利点と制限
One of the main advantages of using 4-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenecarboxamide in lab experiments is its high selectivity and potency for mGluR5. This allows researchers to specifically target this receptor and investigate its functions without affecting other receptors or signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to prepare solutions for in vivo experiments. Additionally, this compound has a relatively short half-life in vivo, which can limit its effectiveness in long-term experiments.
将来の方向性
There are several future directions for the use of 4-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenecarboxamide in scientific research. One direction is to investigate the role of mGluR5 in neurodevelopmental disorders such as autism and intellectual disability. Another direction is to explore the therapeutic potential of mGluR5 antagonists in the treatment of addiction, anxiety, and depression. Additionally, future research can focus on developing more potent and selective mGluR5 antagonists that can overcome the limitations of this compound.
科学的研究の応用
4-bromo-N-(4-methyl-2-pyridinyl)-2-thiophenecarboxamide has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions. For example, this compound has been used to study the involvement of mGluR5 in addiction, anxiety, depression, and schizophrenia. This compound has also been used to investigate the role of mGluR5 in synaptic plasticity and learning and memory processes.
特性
IUPAC Name |
4-bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c1-7-2-3-13-10(4-7)14-11(15)9-5-8(12)6-16-9/h2-6H,1H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNWMAYSCJLYDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(2-ethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429676.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-(2-methylphenyl)urea](/img/structure/B4429684.png)
![3-ethyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4429691.png)
![5-chloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4429700.png)
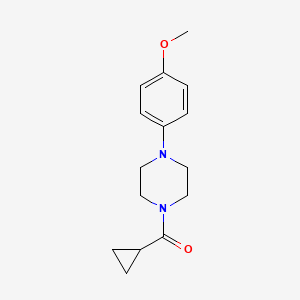
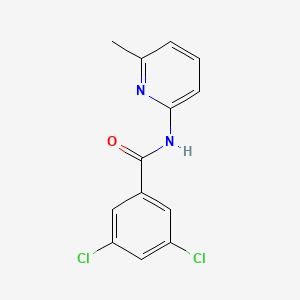

![1-(3-fluorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B4429719.png)

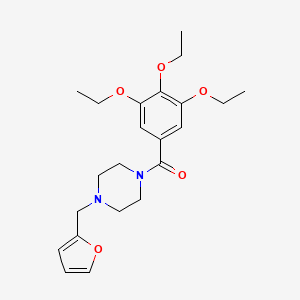
![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4429742.png)
![4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-2,6-dimethylmorpholine](/img/structure/B4429757.png)
